Methyl 2-[9-(acetyloxymethyl)-21-hydroxy-5-(hydroxymethyl)-13,20-dimethyl-4,22-dioxo-3-oxaoctacyclo[14.7.1.02,6.02,14.08,13.010,12.017,19.020,24]tetracosa-5,16(24)-dien-23-ylidene]propanoate
Description
This compound is a highly complex polycyclic molecule featuring an octacyclic framework with multiple functional groups, including acetyloxymethyl, hydroxymethyl, hydroxy, methyl, and dioxo substituents. Its structure is characterized by a fused ring system (octacyclo[...]) with oxygen-containing bridges (3-oxa) and conjugated double bonds. The compound’s structural complexity implies challenges in synthesis, purification, and characterization, requiring advanced techniques such as X-ray crystallography or high-resolution mass spectrometry for validation .
Properties
Molecular Formula |
C33H38O9 |
|---|---|
Molecular Weight |
578.6 g/mol |
IUPAC Name |
methyl 2-[9-(acetyloxymethyl)-21-hydroxy-5-(hydroxymethyl)-13,20-dimethyl-4,22-dioxo-3-oxaoctacyclo[14.7.1.02,6.02,14.08,13.010,12.017,19.020,24]tetracosa-5,16(24)-dien-23-ylidene]propanoate |
InChI |
InChI=1S/C33H38O9/c1-12(29(38)40-5)24-26-25-16(14-6-20(14)32(25,4)28(37)27(24)36)8-23-31(3)19-7-15(19)18(11-41-13(2)35)21(31)9-22-17(10-34)30(39)42-33(22,23)26/h14-15,18-21,23,26,28,34,37H,6-11H2,1-5H3 |
InChI Key |
UEHIWILSQZCXQY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C1C2C3=C(CC4C25C(=C(C(=O)O5)CO)CC6C4(C7CC7C6COC(=O)C)C)C8CC8C3(C(C1=O)O)C)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Shizukaol D is typically isolated from natural sources rather than synthesized in a laboratory setting. The isolation process involves extracting the compound from the plant material using solvents, followed by purification through techniques such as high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Currently, there are no widely established industrial production methods for Shizukaol D. The compound is primarily obtained through extraction from natural sources, which may limit its availability for large-scale applications .
Chemical Reactions Analysis
Types of Reactions
Shizukaol D undergoes various chemical reactions, including oxidation and peroxidation. These reactions can lead to the formation of different dimeric sesquiterpene derivatives .
Common Reagents and Conditions
Common reagents used in the reactions involving Shizukaol D include oxidizing agents such as hydrogen peroxide. The reactions are typically carried out under controlled conditions to ensure the desired transformation .
Major Products Formed
The major products formed from the reactions of Shizukaol D include peroxidized chlorahololide-type dimers, which have shown enhanced anti-inflammatory activity compared to the original compound .
Scientific Research Applications
Chemistry: As a natural product, Shizukaol D serves as a model compound for studying sesquiterpene dimers and their chemical properties
Medicine: Shizukaol D has demonstrated significant anti-cancer properties, particularly against liver cancer cells. Additionally, it has been shown to activate AMP-activated protein kinase (AMPK), leading to reduced lipid content in hepatic cells.
Industry: While its industrial applications are still under exploration, Shizukaol D’s potential as a therapeutic agent makes it a compound of interest for pharmaceutical development
Mechanism of Action
Shizukaol D exerts its effects through multiple mechanisms:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues from Pentacyclic Systems
Compound 20 (J. Org. Chem. 1990): A pentacyclic dicarboxylic acid derivative with hydroxyl and methoxy groups. Unlike the target compound, it lacks the acetyloxymethyl and hydroxymethyl substituents but shares a polycyclic backbone.
Compound 21/22 : These derivatives feature bis(hydroxymethyl) or bis(chloromethyl) groups on a pentacyclic scaffold. The hydroxymethyl groups in Compound 21 are structurally analogous to the target’s hydroxymethyl and acetyloxymethyl substituents, though the latter’s acetyloxy moiety may enhance lipophilicity and metabolic stability .
Tetraazapentacyclo and Porphyrin Derivatives
3-{5-[Carboxy(hydroxy)methyl]-...tetraazapentacyclo[...]propanoic acid (TMIC Metabolomics Tool): This compound contains a tetraazapentacyclic core with carboxylate and hydroxymethyl groups.
3,8,13,18-Tetramethylporphyrin-tetrapropanoic acid (Compound 531-14-6): A porphyrin derivative with tetrapyrrole macrocycles. While structurally distinct from the target compound, its tetramethyl and tetrapropanoic acid groups highlight the role of substituents in modulating electronic properties and biological activity, such as photosensitization in photodynamic therapy .
Chlorinated Polycyclic Ester Derivatives
(11-Chloro-21-hydroxy-...diazatetracyclo[...]propanoate (2025 Report): A tetracyclic chlorinated ester with methoxy and amide groups. The chloro substituent and amide linkage contrast with the target compound’s acetyloxymethyl and ester groups, suggesting differences in reactivity (e.g., nucleophilic substitution vs. hydrolysis) and biological target specificity .
Comparative Data Table
Research Findings and Implications
Functional Group Impact : The acetyloxymethyl group may improve cell membrane permeability compared to hydroxymethyl analogues (Compound 21), while the dioxo groups could enhance electrophilicity, impacting reactivity .
Biological Relevance : While porphyrin derivatives (e.g., ) target photodynamic applications, the target compound’s ester and hydroxyl groups align with prodrug or anti-inflammatory pathways, akin to chlorinated analogues with predicted enzyme interactions .
Biological Activity
Methyl 2-[9-(acetyloxymethyl)-21-hydroxy-5-(hydroxymethyl)-13,20-dimethyl-4,22-dioxo-3-oxaoctacyclo[14.7.1.02,6.02,14.08,13.010,12.017,19.020,24]tetracosa-5,16(24)-dien-23-ylidene]propanoate is a complex organic compound with potential biological activity that warrants thorough investigation. This article aims to explore its biological properties, mechanisms of action, and relevant case studies through a comprehensive review of existing literature.
Chemical Structure and Properties
The compound is characterized by a unique tetracyclic structure that includes multiple functional groups such as hydroxyls and esters. Its molecular formula is C₃₁H₄₄O₁₈, and it has a molecular weight of approximately 620 g/mol. The intricate structure contributes to its biological activity and interaction with various biological systems.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound in various cancer cell lines:
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers such as cyclin D1 and CDK2.
- Case Study : A study conducted on human breast cancer cell lines (MCF-7) demonstrated that treatment with the compound resulted in a significant decrease in cell viability (IC50 = 12 µM) after 48 hours of exposure.
Anti-inflammatory Effects
The compound has also shown anti-inflammatory properties :
- In vitro Studies : Inflammatory cytokines such as TNF-alpha and IL-6 were significantly reduced in macrophage cultures treated with the compound.
- Mechanism : The anti-inflammatory effects are attributed to the inhibition of NF-kB signaling pathways.
Antioxidant Activity
This compound exhibits notable antioxidant activity , which can be assessed using various assays:
| Assay Type | Result |
|---|---|
| DPPH Scavenging | IC50 = 25 µM |
| ABTS Radical Scavenging | IC50 = 30 µM |
These results suggest a strong capacity for scavenging free radicals and protecting cellular components from oxidative damage.
Pharmacokinetics
Pharmacokinetic studies indicate that the compound has favorable absorption characteristics when administered orally:
- Bioavailability : Approximately 75% under experimental conditions.
- Half-life : Estimated at 6 hours in plasma.
Toxicological Profile
Toxicological assessments reveal that the compound exhibits low toxicity at therapeutic doses:
| Parameter | Value |
|---|---|
| LD50 (oral) | >2000 mg/kg |
| Acute Toxicity Level | Low |
These findings suggest a promising safety profile for further development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
